Methyl[(1-phenylcyclopropyl)methyl]amine
Overview
Description
Methyl[(1-phenylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C11H15N. It is characterized by a phenyl group attached to a cyclopropyl ring, which is further substituted with a methylamine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-phenylcyclopropylmethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with cyclopropylmethyl chloride followed by the addition of methylamine and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Imine/Nitrile: Oxidation products include imines and nitriles.
Amine/Alcohol: Reduction products include primary amines and alcohols.
Substitution Products: Various alkylated and aminated derivatives.
Scientific Research Applications
Methyl[(1-phenylcyclopropyl)methyl]amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl[(1-phenylcyclopropyl)methyl]amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes through modulation of these targets.
Comparison with Similar Compounds
Methyl 1-phenylcyclopropane-1-carboxylate: This compound differs by having a carboxylate group instead of the amine group.
(1-methyl-2-phenylcyclopropyl)methanol: This compound has a hydroxyl group in place of the amine group.
Uniqueness: Methyl[(1-phenylcyclopropyl)methyl]amine is unique due to its combination of a phenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties compared to similar compounds.
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Properties
IUPAC Name |
N-methyl-1-(1-phenylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-9-11(7-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKKGMGXJUTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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